molecular formula C16H11FN2O5 B1463558 Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate CAS No. 695186-54-0

Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate

Cat. No.: B1463558
CAS No.: 695186-54-0
M. Wt: 330.27 g/mol
InChI Key: UBHWRNWASYPNCF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate is a complex organic compound that features a benzoxazole ring system substituted with a fluoro-nitrophenyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The fluoro-nitrophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorinating agents and nitrating mixtures. The final step involves esterification to introduce the acetate group, typically using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols).

Major Products

Scientific Research Applications

Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate is not fully understood but is believed to involve interactions with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the fluoro-nitrophenyl group may interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-fluoro-4-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate is unique due to the presence of both a benzoxazole ring and a fluoro-nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5/c1-23-15(20)7-9-2-5-14-12(6-9)18-16(24-14)10-3-4-13(19(21)22)11(17)8-10/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHWRNWASYPNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
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Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
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Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
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Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
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Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
Reactant of Route 6
Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate

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